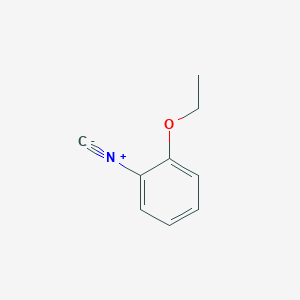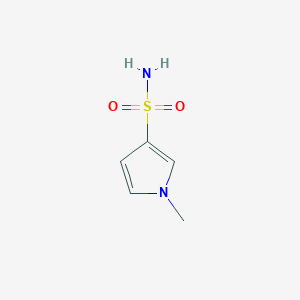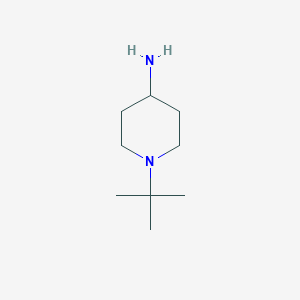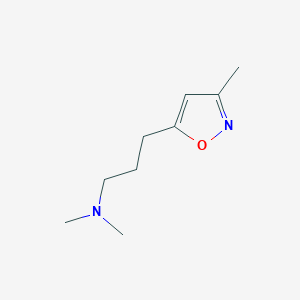![molecular formula C14H12Cl2O2 B060919 {4-[(3,4-Dichlorobenzyl)oxy]phenyl}methanol CAS No. 175136-14-8](/img/structure/B60919.png)
{4-[(3,4-Dichlorobenzyl)oxy]phenyl}methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
{4-[(3,4-Dichlorobenzyl)oxy]phenyl}methanol is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as DCM and has been extensively studied for its unique properties and effects on living organisms. In
Scientific Research Applications
DCM has been extensively studied for its potential applications in various scientific fields. In the field of medicine, DCM has been shown to have antimicrobial properties and has been used as an ingredient in some disinfectant products. Additionally, DCM has been studied for its potential use as an antifungal agent and as a treatment for certain types of cancer.
In the field of materials science, DCM has been used as a building block for the synthesis of various polymers and copolymers. These materials have shown promise in applications such as drug delivery, tissue engineering, and coatings.
Mechanism of Action
The mechanism of action of DCM is not fully understood, but it is believed to affect cellular membranes. Studies have shown that DCM can disrupt the cell membrane of bacteria and fungi, leading to cell death. Additionally, DCM has been shown to inhibit the growth of cancer cells, although the exact mechanism of this effect is still being studied.
Biochemical and Physiological Effects:
DCM has been shown to have a low toxicity profile in animal studies, with no significant adverse effects observed at moderate doses. However, the long-term effects of DCM exposure are not well understood, and further research is needed to fully assess its safety.
Advantages and Limitations for Lab Experiments
One advantage of using DCM in lab experiments is its high purity and stability. DCM can be easily synthesized and purified to a high degree, making it a reliable and consistent chemical for use in experiments. However, one limitation of DCM is its potential toxicity, which must be carefully considered when designing experiments.
Future Directions
There are many potential future directions for research on DCM. One area of interest is its use as a building block for the synthesis of new materials with unique properties. Additionally, further research is needed to fully understand the mechanism of action of DCM and its potential applications in medicine. Finally, more studies are needed to fully assess the safety of DCM and its long-term effects on living organisms.
Conclusion:
In conclusion, DCM is a chemical compound that has gained significant attention in the scientific community due to its unique properties and potential applications in various fields. While much is still unknown about the mechanism of action and long-term effects of DCM, its high purity and stability make it a valuable chemical for use in lab experiments. As research on DCM continues, it is likely that new applications and potential uses for this compound will be discovered.
Synthesis Methods
DCM can be synthesized through a reaction between 3,4-dichlorobenzyl alcohol and 4-hydroxybenzaldehyde. The reaction is catalyzed by a base such as potassium carbonate, and the product is isolated through a series of purification steps. The yield of this synthesis method is generally high, making it a cost-effective and efficient way to produce DCM.
properties
CAS RN |
175136-14-8 |
|---|---|
Product Name |
{4-[(3,4-Dichlorobenzyl)oxy]phenyl}methanol |
Molecular Formula |
C14H12Cl2O2 |
Molecular Weight |
283.1 g/mol |
IUPAC Name |
[4-[(3,4-dichlorophenyl)methoxy]phenyl]methanol |
InChI |
InChI=1S/C14H12Cl2O2/c15-13-6-3-11(7-14(13)16)9-18-12-4-1-10(8-17)2-5-12/h1-7,17H,8-9H2 |
InChI Key |
BUTXAZSPKFJGIA-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1CO)OCC2=CC(=C(C=C2)Cl)Cl |
Canonical SMILES |
C1=CC(=CC=C1CO)OCC2=CC(=C(C=C2)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




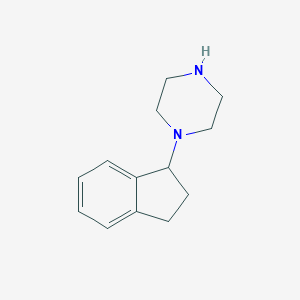
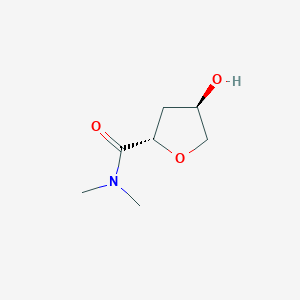
![Ethyl 2-[(2,1,3-benzothiadiazol-4-ylsulfonyl)amino]acetate](/img/structure/B60845.png)
![4-Methyl-2-({[2-(methylthio)pyridin-3-yl]carbonyl}amino)pentanoic acid](/img/structure/B60847.png)

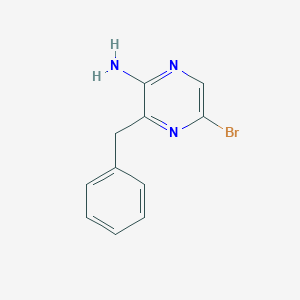
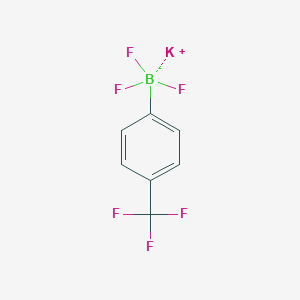

![(3,4-Dimethylthieno[2,3-b]thiophen-2-yl)methanol](/img/structure/B60856.png)
